

# ORIC-114: A Comparative Analysis in the Landscape of EGFR/HER2 Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive statistical validation of the research data for ORIC-114, a novel, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations. The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ORIC-114's performance against other therapeutic alternatives, supported by experimental data.

ORIC-114 is a promising therapeutic candidate designed to address the unmet medical need for effective treatments in non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations, including those with central nervous system (CNS) metastases.[1] Preclinical data have demonstrated its potential for superior potency and selectivity compared to other EGFR inhibitors.[2]

# **Comparative Preclinical Efficacy**

ORIC-114 has undergone rigorous preclinical testing, demonstrating significant anti-tumor activity in various models. The following tables summarize its performance in comparison to other EGFR/HER2 inhibitors.

Table 1: In Vitro Potency of EGFR/HER2 Inhibitors



| Compound     | Target<br>Mutation | Cell Line | IC50 (nM)                | Wild-Type<br>EGFR<br>Selectivity |
|--------------|--------------------|-----------|--------------------------|----------------------------------|
| ORIC-114     | EGFR ex20ins       | Various   | Low to subnanomolar      | High[3]                          |
| Mobocertinib | EGFR ex20ins       | Various   | 2.7–21.3[4]              | Moderate[4]                      |
| Poziotinib   | EGFR ex20ins       | Various   | Potent inhibitor         | Lower selectivity                |
| CLN-081      | EGFR ex20ins       | Various   | Potent inhibitor         | High                             |
| Zongertinib  | HER2 mutations     | Various   | Potent HER2<br>inhibitor | Spares EGFR[5]                   |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound     | Model                                 | Dosing               | Tumor Growth<br>Inhibition (TGI)       | CNS Activity             |
|--------------|---------------------------------------|----------------------|----------------------------------------|--------------------------|
| ORIC-114     | EGFR ex20ins<br>NSCLC PDX             | 3 mg/kg, oral,<br>QD | >100%<br>(regressions)[1]              | Superior to mobocertinib |
| Mobocertinib | EGFR ex20ins<br>PDX                   | Not specified        | Antitumor efficacy demonstrated[4]     | Not specified            |
| Poziotinib   | EGFR ex20ins<br>models                | Not specified        | Antitumor activity observed            | Not specified            |
| CLN-081      | EGFR ex20ins<br>NSCLC PDX             | Not specified        | Superior to<br>BDTX-189 in<br>efficacy | Not specified            |
| Zongertinib  | HER2-dependent<br>NSCLC<br>xenografts | Not specified        | Potent antitumor activity[7][6]        | Not specified            |

# **Clinical Performance Overview**



Initial clinical data from the Phase 1/1b trial of ORIC-114 (NCT05315700) have shown a favorable safety profile and promising anti-tumor activity in heavily pre-treated patients with EGFR or HER2 exon 20 mutations.

Table 3: Clinical Efficacy in Patients with EGFR exon 20 Insertion+ NSCLC

| Drug         | Trial Phase | Objective<br>Response<br>Rate (ORR)                                    | Median Duration of Response (DOR)                         | Median<br>Progression-<br>Free Survival<br>(PFS)         |
|--------------|-------------|------------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------|
| ORIC-114     | Phase 1/1b  | Data maturing;<br>notable systemic<br>and CNS<br>responses<br>observed | Data maturing                                             | Data maturing                                            |
| Mobocertinib | Phase 1/2   | 43%[8]                                                                 | 13.8 months (no<br>baseline brain<br>mets)[9]             | 7.3 months[8]                                            |
| Poziotinib   | Phase 2     | 32% (investigator assessed)[10] [11]                                   | 5.0 months[12]                                            | 5.5 months[10]<br>[11]                                   |
| CLN-081      | Phase 1/2a  | 38.4% (overall);<br>41% (100 mg<br>BID)[13]                            | 10 months<br>(overall); >21<br>months (100 mg<br>BID)[13] | 10 months<br>(overall); 12<br>months (100 mg<br>BID)[13] |

Table 4: Clinical Efficacy in Patients with HER2-Mutant NSCLC



| Drug                      | Trial Phase                     | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|---------------------------|---------------------------------|-------------------------------------|-----------------------------------|--------------------------------------------------|
| ORIC-114                  | Phase 1/1b                      | Data maturing                       | Data maturing                     | Data maturing                                    |
| Trastuzumab<br>Deruxtecan | Phase 2<br>(DESTINY-<br>Lung01) | 54.9%[14]                           | 9.3 months[14]                    | Not specified                                    |
| Poziotinib                | Phase 2                         | 27%[12]                             | 5.0 months[12]                    | 5.5 months[12]                                   |
| Zongertinib               | Phase 1a                        | Objective<br>responses<br>observed  | Data maturing                     | Data maturing                                    |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

## **Preclinical In Vitro Cell-Based Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of ORIC-114 and competitor compounds against various EGFR and HER2 mutant cell lines.

#### Methodology:

- Cell Culture: Human cancer cell lines harboring specific EGFR exon 20 insertion mutations, HER2 mutations, or wild-type EGFR were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds (ORIC-114, mobocertinib, poziotinib, etc.) for 72 hours.
- Viability Assessment: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) that measures ATP levels.



Data Analysis: Luminescence readings were normalized to vehicle-treated controls. IC50
values were calculated by fitting the dose-response data to a four-parameter logistic curve
using appropriate software (e.g., GraphPad Prism).

### **Preclinical In Vivo Xenograft Studies**

Objective: To evaluate the anti-tumor efficacy of ORIC-114 and competitor compounds in vivo.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were used.
- Tumor Implantation: Patient-derived xenograft (PDX) fragments or cultured cancer cells
  expressing EGFR or HER2 exon 20 insertion mutations were subcutaneously implanted into
  the flanks of the mice. For intracranial models, cells were stereotactically injected into the
  brain.
- Compound Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. ORIC-114 and competitor drugs were administered orally at specified doses and schedules (e.g., once daily).
- Efficacy Evaluation: Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was monitored by bioluminescence imaging. Body weight was monitored as an indicator of toxicity.
- Endpoint: The study was terminated when tumors in the control group reached a specified size or at a predetermined time point. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

## Phase 1/1b Clinical Trial (NCT05315700)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2 alteration.

#### Methodology:



- Study Design: This is a multi-center, open-label, dose-escalation and dose-expansion study.
- Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with a documented EGFR or HER2 exon 20 insertion mutation or HER2 amplification/overexpression who have progressed on or are intolerant to standard therapies.
- Treatment: ORIC-114 is administered orally on a continuous daily dosing schedule in 28-day cycles.
- Assessments:
  - Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms.
  - Pharmacokinetics: Plasma concentrations of ORIC-114 are measured at various time points.
  - Efficacy: Tumor responses are assessed every 8 weeks using Response Evaluation
     Criteria in Solid Tumors (RECIST) v1.1.

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in ORIC-114 research, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.





Click to download full resolution via product page

Caption: Preclinical to clinical research workflow for ORIC-114.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. oricpharma.com [oricpharma.com]
- 3. ORIC® Pharma Showcases ORIC-114 Data for EGFR Exon 20 Insertions at EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- To cite this document: BenchChem. [ORIC-114: A Comparative Analysis in the Landscape of EGFR/HER2 Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682356#statistical-validation-of-ym114-research-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com